molecular formula C14H9Cl2NO4S B607185 Dotinurad CAS No. 1285572-51-1

Dotinurad

Cat. No. B607185
M. Wt: 358.189
InChI Key: VOFLAIHEELWYGO-UHFFFAOYSA-N
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Description

Dotinurad is a drug used for the treatment of gout and hyperuricemia . It was developed by Fuji Yakuhin and approved for use in Japan in 2020 . The drug is currently undergoing clinical trials by Fortress Biotech and regulatory evaluation for approval in North America and Europe .


Molecular Structure Analysis

Dotinurad has a molecular formula of C14H9Cl2NO4S . It is a structural analog of Benzbromarone .


Physical And Chemical Properties Analysis

Dotinurad has a molecular weight of 358.2 .

Scientific Research Applications

  • Efficacy in Hyperuricemic Patients with Type 2 Diabetic Kidney Disease : Dotinurad has been studied for its effectiveness in patients with hyperuricemia and type 2 diabetic kidney disease. It was found that switching from febuxostat to dotinurad may reduce plasma levels of indoxyl sulfate and increase urinary levels in patients with hyperuricemia, suggesting potential benefits in treating hyperuricemia associated with diabetic kidney disease (Osonoi et al., 2023).

  • Pharmacokinetic Profile : The pharmacokinetic profile of dotinurad shows it has potent inhibitory effects at low doses on urate uptake by urate transporter 1 (URAT1), with low risk for drug interactions due to weak inhibition of metabolic enzymes like cytochrome P450 (Omura et al., 2020).

  • Metabolism and Excretion : Dotinurad is mainly metabolized to its glucuronide conjugate by human liver microsomes, and its sulfation is catalyzed by many sulfotransferase isoforms. This study helps in understanding the drug's metabolism and potential drug-drug interactions (Omura et al., 2021).

  • Efficacy and Safety in Hyperuricemic Patients : Clinical trials have demonstrated that dotinurad significantly lowers serum uric acid levels in hyperuricemic patients, with or without gout, and has a comparable safety profile to other treatments (Hosoya et al., 2019).

  • Use in Patients with Hepatic Impairment : A study found no clinically meaningful influence of hepatic impairment on the pharmacokinetics, pharmacodynamics, or safety of dotinurad, suggesting its potential use in patients with hepatic impairment (Kumagai et al., 2019).

  • Comparison with Other Treatments : Dotinurad has been compared with benzbromarone and febuxostat in clinical studies, showing non-inferiority in lowering serum uric acid levels in hyperuricemic patients (Hosoya et al., 2020).

  • Effect on Different Types of Hyperuricemia : Studies have investigated the pharmacokinetics, pharmacodynamics, and safety of dotinurad in patients with different types of hyperuricemia, including those with uric acid overproduction and underexcretion types, demonstrating its broad applicability (Okui et al., 2019).

  • Use in Patients with Renal Dysfunction : Dotinurad is effective in treating hyperuricemia in patients with mild to moderate renal dysfunction, and its efficacy is maintained across various stages of renal impairment (Takahashi et al., 2021).

  • Pharmacological Evaluation : Dotinurad has been compared with other uricosuric agents for its effect on urate secretion transporters, demonstrating higher selectivity for URAT1 and minimal effects on other transporters (Taniguchi et al., 2019).

  • Long-term Efficacy and Safety : Long-term studies have verified the efficacy and safety of dotinurad for up to 58 weeks in hyperuricemic patients with or without gout (Hosoya et al., 2019).

Safety And Hazards

Dotinurad is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Dotinurad is currently undergoing clinical trials by Fortress Biotech and regulatory evaluation for approval in North America and Europe . It is expected to contribute to patients with unmet medical needs in Southeast Asia .

properties

IUPAC Name

(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFLAIHEELWYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotinurad

CAS RN

1285572-51-1
Record name Dotinurad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOTINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-(3,5-dichloro-4-methoxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole (1.00 g) was dissolved in N,N-dimethylformamide (5 mL), and lithium chloride (570 mg) was added, and then the mixture was stirred at 130° C. for 2 hours. To the reaction solution, 1N hydrochloric acid was added, and then the reaction mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the obtained residue was crystallized from ethanol to obtain the title compound (749 mg) as a colorless crystal.
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Synthesis routes and methods II

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Citations

For This Compound
247
Citations
S Kuriyama - Clinical and Experimental Nephrology, 2020 - Springer
… of dotinurad and UA levels. Although the T 1/2 and AUC (0-Inf) of dotinurad increased slightly when dotinurad was co-administered with oxaprozin compared to dotinurad alone, the …
Number of citations: 29 link.springer.com
K Omura, K Miyata, S Kobashi, A Ito, M Fushimi… - Drug Metabolism and …, 2020 - Elsevier
… dotinurad was low in all the investigated species. The risk of drug interaction with dotinurad was … In conclusion, low-dose dotinurad exhibited excellent pharmacological effects as well as …
Number of citations: 14 www.sciencedirect.com
T Taniguchi, N Ashizawa, K Matsumoto, R Saito… - … of Pharmacology and …, 2019 - ASPET
… In Cebus monkeys, dotinurad decreased plasma urate levels … of dotinurad on urate secretion transporters, we studied the movement of substrates of ABCG2 and OAT1 in rats. Dotinurad …
Number of citations: 68 jpet.aspetjournals.org
T Ishikawa, T Takahashi, T Taniguchi… - Expert Opinion on …, 2021 - Taylor & Francis
… This overview of dotinurad covers nonclinical and clinical pharmacology studies in special populations and its efficacy and safety in Japanese hyperuricemic patients with and without …
Number of citations: 13 www.tandfonline.com
K Motoki, T Igarashi, K Omura… - Pharmacology …, 2019 - Wiley Online Library
… In this study, we aimed to construct the PK/PD model of dotinurad and to predict SUA levels … dotinurad. Firstly, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of dotinurad …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
T Hosoya, T Sano, T Sasaki, M Fushimi… - Clinical and experimental …, 2020 - Springer
… The initial dose of dotinurad was 0.25 mg/day for the first 2 … of dotinurad (0.5, 1, 2, or 4 mg/day) was provided from week 4 to the final visit. The minimum maintenance dose of dotinurad …
Number of citations: 20 link.springer.com
O Kurihara, T Yamada, K Kato, Y Miyauchi - Clinical and Experimental …, 2023 - Springer
… Recently, dotinurad, a uricosuric drug with selective urate … Thus, this study aimed to determine the effects of dotinurad … Thus, this study aimed to investigate the efficacy of dotinurad …
Number of citations: 3 link.springer.com
T Takahashi, T Beppu, Y Hidaka, T Hosoya - Clinical and Experimental …, 2021 - Springer
… Previous clinical trials have confirmed the non-inferiority of dotinurad to benzbromarone [8] … dotinurad in patients with renal impairment. In this study, the safety and efficacy of dotinurad, …
Number of citations: 6 link.springer.com
K Omura, K Motoki, S Kobashi, K Miyata… - Drug Metabolism and …, 2021 - ASPET
… sulfation of dotinurad have not been identified. For a more effective and safer use of dotinurad, we … responsible for the glucuronidation and sulfation of dotinurad to enable its safe use. …
Number of citations: 5 dmd.aspetjournals.org
H Fukase, D Okui, T Sasaki, M Fushimi… - Clinical and …, 2020 - Springer
… 3 days of dotinurad administration; use of investigational drugs other than dotinurad within 12 weeks of dotinurad … in a study of dotinurad with administration of the investigational drug. …
Number of citations: 4 link.springer.com

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